2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
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Description
The compound contains several functional groups including a trifluoromethyl group, a methoxy group, a benzamide group, and a tetrahydro-[1,2,4]triazolo[4,3-a]pyridine group . The trifluoromethyl group is a functional group that has the formula -CF3 . The methoxy group (-OCH3) is an ether functional group consisting of an oxygen atom connected to a methyl group . Benzamide is a simple amide derivative of benzoic acid . Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, trifluoromethyl groups can be introduced by various methods such as treatment with sulfur tetrafluoride . The methoxy group could be introduced through a Williamson ether synthesis or similar etherification process . The benzamide group could be synthesized through the reaction of an amine with a benzoyl chloride . The tetrahydro-[1,2,4]triazolo[4,3-a]pyridine group could be synthesized through a multi-step process involving the formation of the pyridine ring followed by the introduction of the triazole ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system . The trifluoromethyl group is known to be highly electronegative, which could influence the overall polarity and reactivity of the molecule . The presence of the methoxy group could also influence the molecule’s reactivity and solubility . The benzamide and tetrahydro-[1,2,4]triazolo[4,3-a]pyridine groups would contribute to the molecule’s complexity and potentially its biological activity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The trifluoromethyl group is quite stable but can participate in certain reactions under specific conditions . The methoxy group could potentially be cleaved to form a phenol and a formaldehyde . The benzamide group could undergo hydrolysis to form benzoic acid and an amine . The tetrahydro-[1,2,4]triazolo[4,3-a]pyridine group could potentially participate in various reactions depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The trifluoromethyl group is known to significantly influence the properties of the compounds it’s part of, often increasing their acidity and lowering their basicity . The presence of the methoxy group could influence the compound’s solubility . The benzamide and tetrahydro-[1,2,4]triazolo[4,3-a]pyridine groups could also influence the compound’s properties .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Quinolone Derivatives : 2,4,5-Trifluoro-3-methoxybenzoic acid serves as a precursor for the synthesis of quinolone derivatives. These compounds have diverse pharmacological activities, including antibacterial, antiviral, and antimalarial effects . Researchers have explored modifications of the quinolone scaffold to enhance drug efficacy and reduce resistance.
Organotin Complexes
- Coordination Chemistry : This compound readily forms organotin (IV) complexes. These complexes have applications in catalysis, materials science, and bioinorganic chemistry. The ligand properties of 2,4,5-trifluoro-3-methoxybenzoic acid contribute to the stability and reactivity of these complexes .
Biological Activity
- Indole Derivatives : Indole derivatives play a crucial role in medicinal chemistry. Although not directly related to the compound , it’s worth noting that certain indole derivatives exhibit anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown promising biological potential .
Materials Science
- Cobalt Complexes : The compound can be used to synthesize cobalt complexes. These complexes may find applications in materials science, such as molecular magnets, sensors, and catalysts. The ligand’s unique properties influence the coordination environment around the central cobalt ion .
properties
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N4O2/c1-28-14-12(18)8(4-9(17)13(14)19)15(27)23-5-11-25-24-10-3-2-7(6-26(10)11)16(20,21)22/h4,7H,2-3,5-6H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSPXRYYQFIIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide |
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